N-[(1R,2R)-2-(oxolan-2-yl)cyclopropyl]-2-pentoxyacetamide
Description
N-[(1R,2R)-2-(oxolan-2-yl)cyclopropyl]-2-pentoxyacetamide is a complex organic compound characterized by its unique cyclopropyl and oxolane (tetrahydrofuran) structures
Properties
IUPAC Name |
N-[(1R,2R)-2-(oxolan-2-yl)cyclopropyl]-2-pentoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-2-3-4-7-17-10-14(16)15-12-9-11(12)13-6-5-8-18-13/h11-13H,2-10H2,1H3,(H,15,16)/t11-,12-,13?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGSJIAOGMAPEL-ZNRZSNADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC(=O)NC1CC1C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOCC(=O)N[C@@H]1C[C@H]1C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-2-(oxolan-2-yl)cyclopropyl]-2-pentoxyacetamide typically involves multiple steps, starting from readily available precursors. One common route involves the cyclopropanation of an oxolane derivative, followed by the introduction of the pentoxyacetamide group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-2-(oxolan-2-yl)cyclopropyl]-2-pentoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(1R,2R)-2-(oxolan-2-yl)cyclopropyl]-2-pentoxyacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-[(1R,2R)-2-(oxolan-2-yl)cyclopropyl]-2-pentoxyacetamide exerts its effects involves its interaction with specific molecular targets. The cyclopropyl and oxolane rings provide a rigid framework that can fit into enzyme active sites or receptor binding pockets, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R,2R)-2-(tetrahydrofuran-2-yl)cyclopropyl]-2-pentoxyacetamide
- N-[(1R,2R)-2-(oxolan-2-yl)cyclopropyl]-2-butoxyacetamide
- N-[(1R,2R)-2-(oxolan-2-yl)cyclopropyl]-2-ethoxyacetamide
Uniqueness
N-[(1R,2R)-2-(oxolan-2-yl)cyclopropyl]-2-pentoxyacetamide stands out due to its specific combination of cyclopropyl and oxolane rings, which confer unique steric and electronic properties. These features make it particularly suitable for applications requiring precise molecular interactions, such as enzyme inhibition or receptor modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
